1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a benzothiazole ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).
Coupling Reaction: The benzothiazole derivative is then coupled with 4-bromophenyl isocyanate under mild conditions to form the desired urea derivative.
Chemical Reactions Analysis
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits tyrosine kinase receptors, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s antibacterial activity is attributed to its ability to inhibit enzymes essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of a benzothiazole ring and a trifluoromethyl group. Similar compounds include:
1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole ring but lack the trifluoromethyl group.
Trifluoromethylphenyl ureas: These compounds contain the trifluoromethyl group but do not have the benzothiazole ring.
The presence of both functional groups in 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H14F3N3OS |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-1-2-6-16(15)27-20(28)25-14-11-9-13(10-12-14)19-26-17-7-3-4-8-18(17)29-19/h1-12H,(H2,25,27,28) |
InChI Key |
UFLOSSBXKQHSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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